2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol
Description
Properties
IUPAC Name |
2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c1-12-6-2-4-8-15(12)25-17-14(10-21-25)19-23-22-18(24(19)11-20-17)13-7-3-5-9-16(13)26/h2-11,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGSVHYBPQPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the phenol and o-tolyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenol group to a quinone.
Reduction: Reduction reactions can target the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine scaffold.
Substitution: Electrophilic aromatic substitution can occur on the phenol or o-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products depend on the specific reactions. For example, oxidation of the phenol group would yield a quinone derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of key proteins involved in cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is supported by molecular docking studies showing a good fit into the CDK2 active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of this compound are contextualized below against structurally analogous pyrazolo-triazolo-pyrimidine derivatives. Key distinctions lie in substituent positions, receptor selectivity, and therapeutic applications.
Table 1: Structural and Functional Comparison of Pyrazolo-Triazolo-Pyrimidine Derivatives
Key Findings:
A2A receptor antagonists like SCH-442416 and ZM241385 prioritize furyl and amino groups at positions 2 and 5, whereas the target compound’s o-tolyl and phenol groups suggest divergent binding modes, possibly favoring kinase inhibition over adenosine receptors .
Anticancer Activity :
- Derivatives with halogenated aryl groups (e.g., 4-bromophenyl in ) exhibit potent antiproliferative effects, while the target compound’s o-tolyl group may confer steric hindrance, modulating interactions with kinase ATP-binding pockets .
- Methyl or trifluoromethyl substituents (e.g., compound 6b in ) improve metabolic stability and enzyme inhibition, highlighting the target compound’s need for optimization in these areas.
Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to , where triethyl orthoacetate or phosphorus oxychloride mediates cyclization. However, the phenol group may require protective strategies to prevent side reactions .
Conflicting Evidence :
- While some analogs (e.g., SCH-442416) are well-characterized as A2A antagonists, the target compound’s biological data remain sparse, necessitating further validation of its hypothesized kinase inhibition .
Biological Activity
The compound 2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol is a member of the pyrazolo-triazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C19H14N6O
- Molecular Weight: 342.4 g/mol
- Structural Features: The compound features a complex heterocyclic structure that includes a pyrazolo[4,3-e][1,2,4]triazolo scaffold linked to a phenolic group. This configuration is significant for its interaction with biological targets.
Anticancer Activity
Research has shown that derivatives of the pyrazolo[4,3-e][1,2,4]triazolo class exhibit notable anticancer properties. Specifically, the compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity: The compound demonstrated significant cytotoxic activity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines with IC50 values typically below 50 µM .
- Mechanism of Action: Studies indicate that the compound inhibits key signaling pathways associated with cancer cell proliferation. For instance:
Comparative Studies
A comparative analysis of similar compounds within the pyrazolo-triazolo-pyrimidine family reveals varying degrees of biological activity:
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 45 | MCF-7 | EGFR Inhibition |
| Compound B | 97 | HCT-116 | CDK Inhibition |
| Test Compound | <50 | HeLa | EGFR Inhibition |
This table illustrates that while many compounds show promise as anticancer agents, the test compound exhibits potent activity at lower concentrations.
Case Studies
- In Vitro Studies:
- Mechanistic Insights:
- Docking Studies:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol and its analogs?
- Methodology : Demethylation of methoxy precursors using boron tribromide (BBr₃) in dichloromethane (DCM) is a key step, as demonstrated in the synthesis of structurally similar pyrazolotriazolopyrimidines . For example, BBr₃ (5 eq.) in DCM at room temperature for 4 hours achieved 86% yield in demethylation . Cyclization reactions involving carbonyldiimidazole (CDI) and hydrazinopyrazinones under reflux conditions (24 hours) are also effective for forming fused triazolo-pyrimidine cores .
- Optimization : Adjust stoichiometry of BBr₃ (3–5 eq.) and reaction time (2–6 hours) to balance yield and purity. Use anhydrous DMFA (dimethylformamide) for cyclization to minimize side reactions .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.93–8.45 ppm) and hydroxyl groups (δ ~13.11 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430 [M⁺]) and fragmentation patterns (e.g., m/z 77 [C₆H₅⁺]) confirm molecular weight and substituents .
- Elemental Analysis : Match experimental and calculated values for C, H, and N (e.g., C: 72.55%, H: 4.21%, N: 19.52%) .
Q. What solvents and storage conditions are recommended for stability studies?
- Solubility : Chloroform and methanol are preferred for dissolution due to the compound’s aromatic and polar functional groups .
- Storage : Refrigerate at 2–8°C in airtight containers to prevent degradation. Avoid prolonged exposure to light or humidity, which may hydrolyze phenolic groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like hypoxanthine-guanine phosphoribosyltransferase (HGPRT)?
- Approach :
Docking Studies : Use software like AutoDock Vina to model binding to HGPRT’s active site (PDB ID: 1BZY). Focus on hydrogen bonding with residues like Asp127 and hydrophobic interactions with the triazolopyrimidine core .
MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Case Study : If a phenolic -OH proton (expected δ ~10–13 ppm) is absent in ¹H NMR, consider:
- Tautomerism : The compound may exist in keto-enol tautomeric forms, altering proton environments .
- Exchange Broadening : Use D₂O shaking to confirm proton exchangeability.
- Impurity Analysis : Perform HPLC (C18 column, 70:30 methanol/water) to detect byproducts from incomplete demethylation .
Q. How does regioselectivity in triazolo-pyrimidine synthesis affect pharmacological activity?
- Regiochemical Control :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) at the o-tolyl position enhance electrophilic aromatic substitution, favoring formation of the 7-substituted isomer .
- Catalytic Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to install aryl groups at specific positions .
Q. What in vitro assays are suitable for evaluating target engagement and off-target effects?
- Primary Assays :
- Enzyme Inhibition : Measure IC₅₀ against purified HGPRT using a spectrophotometric assay (λ = 290 nm, hypoxanthine conversion) .
- Secondary Assays :
- Cytotoxicity : Test in HEK293 cells (MTT assay, 48-hour exposure) to rule out non-specific toxicity (EC₅₀ > 50 µM preferred) .
- Selectivity Screening : Profile against related enzymes (e.g., adenine phosphoribosyltransferase) via competitive fluorescence polarization .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Root Causes :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
